![molecular formula C19H18N6OS3 B2618376 2-[5-(Benzothiazol-2-ylsulfanylmethyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-N-pyridin-2-ylmethyl-acetamide CAS No. 433703-13-0](/img/structure/B2618376.png)
2-[5-(Benzothiazol-2-ylsulfanylmethyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-N-pyridin-2-ylmethyl-acetamide
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Overview
Description
2-[5-(Benzothiazol-2-ylsulfanylmethyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-N-pyridin-2-ylmethyl-acetamide is a useful research compound. Its molecular formula is C19H18N6OS3 and its molecular weight is 442.57. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry and Drug Development
The benzothiazole scaffold, particularly at the 2nd position, plays a crucial role in synthetic and medicinal chemistry. Researchers have explored derivatives of this compound for their pharmacological properties. Some notable applications include:
- Anti-bacterial and Anti-fungal Agents : Certain 2-substituted benzothiazoles exhibit potent antibacterial and antifungal activities .
- Anti-inflammatory and Antioxidant Properties : These compounds have been investigated for their anti-inflammatory and antioxidant effects, which could be valuable in drug development .
- Anti-cancer and Anti-proliferative Activity : Benzothiazole derivatives have shown promise as anti-cancer agents by inhibiting cell proliferation .
Hypoglycemic Activity
Research has evaluated the hypoglycemic potential of benzothiazole-containing compounds. For instance, newly synthesized derivatives were assessed for in vivo hypoglycemic activity using an alloxan-induced diabetic rat model .
Herbicidal Activity
Interestingly, 3-(2-pyridyl)-benzothiazol-2-one, derived from benzothiazole, has been identified as a lead scaffold for herbicides. This structural motif has been explored as a starting point for developing herbicidal agents .
Oxadiazole Derivatives
The compound’s structure suggests the possibility of synthesizing oxadiazole derivatives. These derivatives have been evaluated for their antidiabetic properties, potentially offering novel therapeutic options .
Synthetic Strategies
Researchers have developed various synthetic approaches for 2-arylbenzothiazoles. These methods enable the fabrication of diverse benzothiazole-based compounds, which can be further explored for biological activity .
Carbon Dioxide (CO2) Utilization
Recent advances include a novel route to synthesize benzothiazoles via cyclization of 2-aminothiophenols with CO2. Hydrosilane plays a crucial role in this process, leading to the formation of benzothiazoles in good yields .
Mechanism of Action
Benzothiazole derivatives
Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-tubercular properties . They inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis .
Triazole derivatives
Triazole derivatives are known for their diverse biological activities. They have been found to exhibit antiviral, antibacterial, antifungal, anti-inflammatory, and antitumor properties .
properties
IUPAC Name |
2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6OS3/c1-25-16(11-28-19-22-14-7-2-3-8-15(14)29-19)23-24-18(25)27-12-17(26)21-10-13-6-4-5-9-20-13/h2-9H,10-12H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUYHENRGNXABY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NCC2=CC=CC=N2)CSC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(Benzothiazol-2-ylsulfanylmethyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-N-pyridin-2-ylmethyl-acetamide |
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